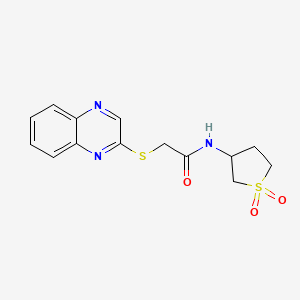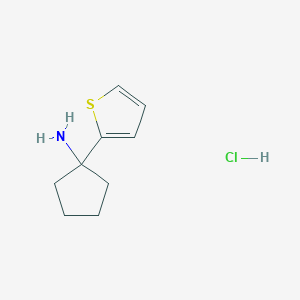
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(QUINOXALIN-2-YLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiolane derivatives This compound is characterized by the presence of a thiolane ring and a quinoxaline moiety, which are linked through a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(QUINOXALIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Quinoxaline Moiety: This step may involve nucleophilic substitution or coupling reactions.
Formation of the Sulfanylacetamide Linkage: This can be accomplished through amide bond formation reactions, often using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(QUINOXALIN-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline moiety can be reduced under specific conditions.
Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the quinoxaline moiety may produce dihydroquinoxalines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(QUINOXALIN-2-YLSULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cellular metabolism or signaling.
Comparison with Similar Compounds
Similar Compounds
Thiolane Derivatives: Compounds with similar thiolane rings.
Quinoxaline Derivatives: Compounds with quinoxaline moieties.
Sulfanylacetamide Compounds: Molecules with sulfanylacetamide linkages.
Uniqueness
N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(QUINOXALIN-2-YLSULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H15N3O3S2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-quinoxalin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H15N3O3S2/c18-13(16-10-5-6-22(19,20)9-10)8-21-14-7-15-11-3-1-2-4-12(11)17-14/h1-4,7,10H,5-6,8-9H2,(H,16,18) |
InChI Key |
VGMFNZOSGOFTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine](/img/structure/B12245165.png)
![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B12245169.png)
![2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline](/img/structure/B12245172.png)
![9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12245176.png)
![3-(2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12245180.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide](/img/structure/B12245187.png)
![6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12245191.png)
![2-[4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12245193.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide](/img/structure/B12245196.png)

![N-(2-fluorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12245209.png)
![6-ethyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12245219.png)
![4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine](/img/structure/B12245224.png)
![1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12245232.png)
